4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine
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Overview
Description
4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzenesulfonyl piperazine, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine typically involves multiple steps, starting with the preparation of the benzenesulfonyl piperazine intermediate. This intermediate is then reacted with a fluorinated nitrobenzene derivative under specific conditions to form the final product. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The benzenesulfonyl piperazine moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and pressures to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the fluorine atom can result in various substituted morpholine derivatives.
Scientific Research Applications
4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl piperazine moiety can bind to active sites of enzymes, inhibiting their activity. The fluorine atom and nitro group can also participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener derived from the Stevia plant, known for its high sweetness and stability.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry and catalysis.
Uniqueness
4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl piperazine moiety, fluorine atom, and nitro group allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S/c21-17-14-20(25(26)27)19(15-18(17)23-10-12-30-13-11-23)22-6-8-24(9-7-22)31(28,29)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTBHSYSRDUGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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